2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine is a synthetic organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine-1-carbonyl Intermediate: This can be achieved by reacting piperidine with a suitable carbonylating agent under controlled conditions.
Synthesis of the Trifluoromethyl-substituted Pyridine:
Coupling Reaction: The final step involves coupling the piperidine-1-carbonyl intermediate with the trifluoromethyl-substituted pyridine in the presence of a base and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]pyrrole
- 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
Uniqueness
The uniqueness of 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morph
Properties
IUPAC Name |
piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)12-4-5-20-14(10-12)22-8-9-24-13(11-22)15(23)21-6-2-1-3-7-21/h4-5,10,13H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMVTVPTUHCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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